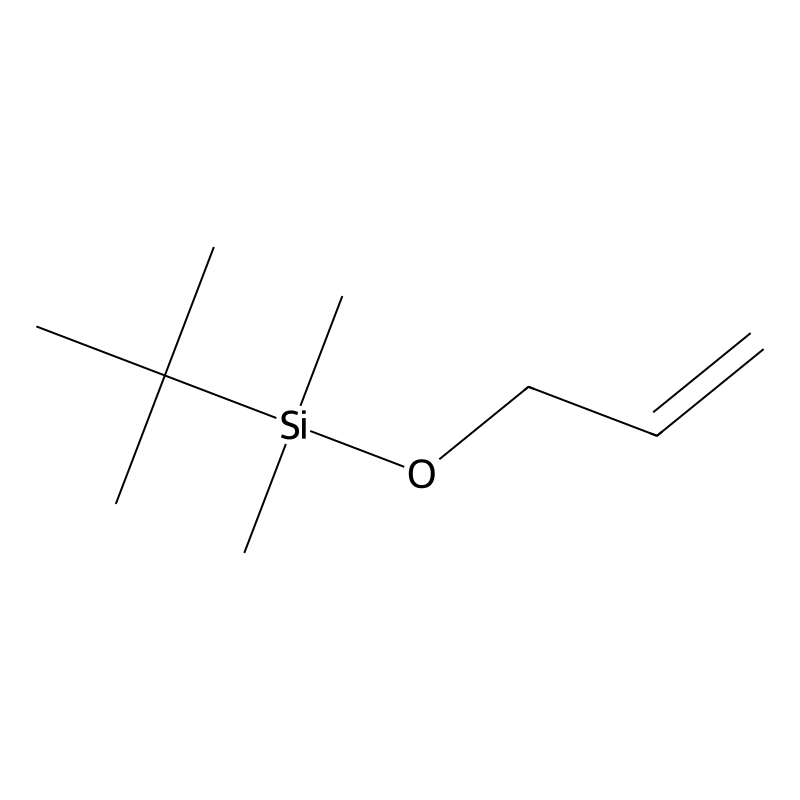

Allyloxy-tert-butyldimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allyloxy-tert-butyldimethylsilane (Allyl TBDMS) is a chemical compound used in organic synthesis as a protecting group for alcohols. The allyl group (H2C=CH-CH2) protects the hydroxyl group (OH) of an alcohol, allowing further chemical modifications to be performed on the molecule without affecting the alcohol functionality. The tert-butyldimethylsilyl group (Si(CH3)2C(CH3)3), often abbreviated as TBDMS, is a bulky group that enhances the stability of the protected alcohol and facilitates its selective removal under controlled conditions [, ].

Protection of Alcohols

Allyl TBDMS is a versatile protecting group for primary and secondary alcohols. It can be readily introduced using various methods, including reaction with allyltrichlorosilane in the presence of a suitable base []. The protected alcohol is stable under a wide range of reaction conditions, tolerating acidic and basic environments as well as many common organic reagents [].

Selective Deprotection

The allyl group can be selectively removed from the protected alcohol using various methods, including palladium-catalyzed hydrogenolysis or treatment with a Lewis acid. The choice of deprotection method depends on the specific needs of the synthesis and the compatibility with other functional groups present in the molecule [, ].

Applications in Organic Synthesis

Allyl TBDMS is a valuable tool in the synthesis of complex organic molecules. It allows for the selective protection and deprotection of alcohols, enabling the controlled introduction of other functionalities at different stages of the synthesis. This strategy is particularly useful in the synthesis of natural products, pharmaceuticals, and other complex molecules [].

Allyloxy-tert-butyldimethylsilane is an organosilicon compound with the molecular formula C₉H₂₀OSi. It features a tert-butyldimethylsilyl group attached to an allyloxy moiety. This compound is characterized by its silane structure, which contributes to its reactivity and utility in various chemical applications. It is typically a colorless liquid and exhibits flammability, necessitating careful handling to avoid contact with open flames or high temperatures .

- Palladium-Catalyzed Reactions: This compound can undergo palladium-catalyzed reactions, leading to the formation of complex derivatives such as 1-vinyl-1H-isochromene.

- Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, releasing allyl alcohol and producing silanol compounds.

- Nucleophilic Substitution: The allyloxy group can act as a leaving group in nucleophilic substitution reactions.

Allyloxy-tert-butyldimethylsilane can be synthesized through several methods:

- Reaction of Allyl Alcohol: A common synthesis route involves the reaction of allyl alcohol with tert-butyl dimethyl carbamate, resulting in the formation of the desired silane .

- Direct Silylation: Another approach includes direct silylation of an appropriate alcohol with a suitable silylating agent under controlled conditions.

These methods highlight the versatility in synthesizing this compound, allowing for variations based on desired purity and yield.

Allyloxy-tert-butyldimethylsilane finds applications in various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis, particularly in reactions requiring protective groups for alcohols.

- Material Science: The compound may be used in the development of silicone-based materials due to its silane functionality.

- Pharmaceuticals: Its potential use in drug synthesis could be explored further, especially in creating complex organic molecules.

Interaction studies involving allyloxy-tert-butyldimethylsilane focus on its reactivity with other chemical species. For example:

- Reactivity with Nucleophiles: The compound's allyloxy group can engage in nucleophilic attack by various nucleophiles, leading to substitution products.

- Compatibility with Catalysts: Studies may also explore how this compound interacts with different catalysts during chemical transformations.

Understanding these interactions is crucial for optimizing its use in synthetic applications.

Allyloxy-tert-butyldimethylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyldimethylsilyl chloride | C₈H₁₈ClOSi | Commonly used as a silylating agent |

| Allyltrimethylsilane | C₇H₁₄OSi | Contains an allyl group; used in polymerization |

| Prop-2-en-1-yloxy(trimethyl)silane | C₇H₁₈OSi | Similar reactivity; used in similar applications |

Uniqueness of Allyloxy-tert-butyldimethylsilane

What sets allyloxy-tert-butyldimethylsilane apart from these similar compounds is its specific combination of both tert-butyldimethylsilyl and allyloxy functionalities, allowing it to participate in unique

Industrial Synthesis Routes

The industrial production of allyloxy-tert-butyldimethylsilane primarily relies on established organosilicon manufacturing processes that have been scaled for commercial applications [1]. The foundation of industrial silylation chemistry stems from the Rochow process, which enables the large-scale production of organosilicon compounds through copper-catalyzed reactions of alkyl halides with elemental silicon under controlled conditions [1] [2]. Industrial synthesis typically operates at temperatures ranging from 300°C and pressures of 2-5 bar, achieving silicon conversion rates of 90-98% and chloromethane conversion rates of 30-90% [1].

The direct process for organochlorosilane production involves fluidized bed reactors where silicon is crushed prior to reaction, requiring specialized facilities known as silicon crushers [1]. Major industrial producers utilize the Müller-Rochow synthesis with alkyl halogenides, particularly methyl chloride, under vigorous reaction conditions that necessitate copper catalysts with promoter metals including zinc, tin, antimony, magnesium, calcium, bismuth, arsenic, and cadmium [3] [4]. The industrial separation of methylchlorosilanes requires extensive fractionating systems due to the similar boiling points of the various products, with dimethyldichlorosilane boiling at 70°C, methyltrichlorosilane at 66°C, and trimethylsilyl chloride at 57°C [1].

Industrial purification processes for organosilicon compounds employ fractional distillation with high-efficiency columns connected in series [5]. The purification methodology involves adding aprotic compounds and alcohols in specific proportions, with aprotic components used at 0.0001 to 0.01 mol per organosilicon group possessing the largest number of chlorine atoms bonded to the same silicon atom [5]. Process optimization for industrial scale-up requires consideration of heat transfer limitations, mass transfer coefficients, and the decreased area-to-volume ratio that occurs with increasing scale [6] [7].

| Parameter | Industrial Range | Optimal Conditions |

|---|---|---|

| Temperature | 170-600°C | 300°C |

| Pressure | 0.3-30 bar | 2-5 bar |

| Silicon Conversion | 90-98% | 95% |

| Chloromethane Conversion | 30-90% | 70% |

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of allyloxy-tert-butyldimethylsilane utilizes several well-established methodologies that provide high yields under controlled conditions [8] [9]. The most common approach involves the reaction of allyl alcohol with tert-butyldimethylsilyl chloride in the presence of appropriate bases or catalytic systems [10]. A novel catalyst-free method employs dimethyl sulfoxide-hexane solvent systems, where alcohols react with tert-butyldimethylsilyl chloride at room temperature without requiring additional catalysts [8] [9].

The dimethyl sulfoxide-hexane method demonstrates remarkable efficiency, with 3-phenyl-1-propanol achieving silylation yields of 95% under mild conditions [9]. This approach proceeds through activation of the silyl chloride by coordination of the dimethyl sulfoxide oxygen atom to the silicon atom, facilitating nucleophilic attack by the alcohol [9]. The reaction tolerates various functional groups including allylic alcohols, cyclopropane moieties, and tetrahydrofuran rings, providing chemoselectivity without undesired side reactions [8] [9].

Alternative laboratory methods utilize traditional base-promoted silylation with imidazole, 4-dimethylaminopyridine, or 2,6-lutidine as promoters [11]. These methods typically require dichloromethane or dimethylformamide as solvents and proceed at room temperature with reaction times ranging from 2 to 16 hours depending on the steric environment of the alcohol [12]. The triflate derivative, tert-butyldimethylsilyl trifluoromethanesulfonate, offers enhanced reactivity compared to the chloride analog, enabling silylation under milder conditions [13] [14].

Laboratory-scale enantioselective silylation has been achieved using chiral organocatalysts, particularly imidodiphosphorimidate catalysts that enable asymmetric synthesis of silicon-stereogenic silyl ethers [15]. These methods achieve quantitative yields with enantiomeric ratios exceeding 97:3 through desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reactions [15].

| Method | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| Dimethyl sulfoxide-hexane | 95 | 2-4 hours | Room temperature |

| Imidazole-promoted | 85-95 | 2-16 hours | Room temperature |

| Triflate method | 90-98 | 1-4 hours | Room temperature |

| Enantioselective catalysis | >95 | 24-48 hours | -20°C to room temperature |

Catalytic Processes for Silylation Reactions

Catalytic silylation processes for allyloxy-tert-butyldimethylsilane synthesis employ diverse catalyst systems that enhance reaction rates and selectivity [16] [17]. Heterogeneous acid catalysts, particularly Dowex 50Wx8, demonstrate exceptional activity in silylation reactions using salicylic acid-derived silylation reagents [17]. The Dowex catalyst system achieves 95% isolated yields within 60 minutes at room temperature using 1.5 equivalents of the silylating agent [17].

Titanium tetrachloride-Lewis base complexes provide efficient deprotection pathways for tert-butyldimethylsilyl ethers, with acetone and nitromethane complexes showing superior reaction velocities compared to titanium tetrachloride alone [18] [19]. These catalytic systems demonstrate selectivity between aliphatic and aromatic silyl ethers, enabling chemoselective transformations in complex molecular environments [19].

Palladium-catalyzed silylation processes utilize specialized ligand systems, with tert-butylbis(phenyl)phosphine proving uniquely effective for silyl-Heck reactions [20]. The palladium catalyst system with this bulky, electron-rich ligand accommodates trimethylsilyl groups while maintaining high catalytic activity [20]. Reaction conditions typically employ 5-10 mol% palladium catalyst with elevated temperatures of 35-50°C and extended reaction times of 48 hours [20].

Enantioselective organocatalytic processes utilize imidodiphosphorimidate catalysts containing spirocyclic-fluorenyl substituents [15]. These catalysts achieve remarkable stereoselectivity through asymmetric silicon-hydrogen exchange reactions, with catalyst loadings of 5-10 mol% providing quantitative conversions and high enantiomeric ratios [15]. The catalytic mechanism involves protonation-induced cyclization followed by nucleophilic attack of the alcohol substrate [15].

Lewis acid catalysis employing boron trifluoride etherate enables allyl transfer reactions from silylated products, demonstrating the versatility of catalytic transformations in silyl ether chemistry [20]. Titanium tetrachloride catalysis provides alternative pathways for crotylation reactions with high diastereoselectivity ratios exceeding 95:5 [20].

| Catalyst Type | Loading (mol%) | Temperature | Selectivity |

|---|---|---|---|

| Dowex 50Wx8 | Heterogeneous | Room temperature | >95% yield |

| Titanium tetrachloride-Lewis base | Stoichiometric | Room temperature | Chemoselective |

| Palladium-phosphine | 5-10 | 35-50°C | High conversion |

| Imidodiphosphorimidate | 5-10 | -20°C | >97:3 enantiomeric ratio |

Purification and Isolation Strategies

Purification of allyloxy-tert-butyldimethylsilane requires specialized techniques adapted to the physical and chemical properties of silyl ethers [21] [22]. Traditional column chromatography on silica gel presents challenges due to potential silyl ether formation between the analyte and residual silanol groups on the stationary phase [22] [23]. This silyl ether formation phenomenon significantly alters retention characteristics and can lead to irreversible adsorption of the desired product [22].

Distillation remains the preferred purification method for silyl ethers on both laboratory and industrial scales [21] [24]. Allyloxy-tert-butyldimethylsilane exhibits a boiling point of 120°C at 50 mmHg, enabling efficient separation through fractional distillation [25] [26]. Industrial distillation processes utilize high-efficiency packed columns with optimized reflux ratios to achieve the required purity specifications [24]. The process benefits from reduced theoretical plate requirements and minimized energy consumption through implementation of structured packing technologies [24].

Crystallization techniques provide alternative purification pathways, particularly for derivatives and intermediates in the synthetic sequence [21]. Precipitation methods can effectively remove unwanted side products while preserving the desired silyl ether product [21]. These classical separation techniques prove more economical and practical for large-scale operations compared to chromatographic methods [21].

Extractive purification employs basic aqueous workup procedures to remove acidic impurities and byproducts [17]. The hydrophobic nature of allyloxy-tert-butyldimethylsilane, with water solubility of only 0.50 g/L at 25°C, facilitates efficient extraction using organic solvents [27]. Methyl salicylate and similar polar impurities can be selectively removed through basic extraction, eliminating the need for chromatographic purification [17].

Supercritical fluid chromatography offers advantages for analytical purification and quality control, though silyl ether formation on particle surfaces requires careful column conditioning and storage protocols [22] [23]. The reversible nature of silyl ether formation allows regeneration of chromatographic columns through exposure to water, restoring original separation characteristics [23].

Advanced purification strategies incorporate hybrid inorganic-organic particles that minimize silyl ether formation during chromatographic separations [22]. Storage conditions prove paramount for maintaining column performance, with proper conditioning preventing or accelerating silyl ether formation processes [23].

| Purification Method | Efficiency | Scale Applicability | Cost Considerations |

|---|---|---|---|

| Fractional distillation | >95% purity | Industrial/Laboratory | Low operating cost |

| Column chromatography | Variable | Laboratory | High material cost |

| Crystallization/Precipitation | 80-90% | Industrial | Very low cost |

| Extractive methods | 85-95% | Both scales | Low cost |

| Supercritical fluid chromatography | >99% | Analytical | High equipment cost |

Allyloxy-tert-butyldimethylsilane exhibits diverse desilylation pathways under various catalytic conditions, with the tert-butyldimethylsilyl group serving as an effective protecting group for the allyloxy functionality. The deprotection mechanisms are fundamentally governed by nucleophilic substitution at the silicon center, following distinct mechanistic pathways depending on the reagent and reaction conditions employed [1] [2] [3].

Fluoride-Mediated Deprotection

The most extensively studied deprotection pathway involves tetrabutylammonium fluoride (TBAF), which operates through a pentacoordinate silicon intermediate mechanism [2] [4]. The reaction proceeds via initial nucleophilic attack of fluoride anion at the silicon center, forming a hypervalent silicon species with trigonal bipyramidal geometry. This intermediate subsequently undergoes reductive elimination to yield the deprotected alcohol and tert-butyldimethylsilyl fluoride. The mechanism demonstrates excellent chemoselectivity, achieving 85-95% yields under mild conditions in tetrahydrofuran at room temperature [1] [2].

The activation energy for fluoride-mediated deprotection ranges from 40-60 kJ/mol, making it one of the most kinetically favorable deprotection methods. The reaction rate exhibits first-order dependence on both substrate concentration and fluoride concentration, supporting a bimolecular mechanism with concerted bond formation and cleavage [2].

Alternative Nucleophilic Deprotection Methods

Sodium cyanide (NaCN) represents a highly effective alternative for phenolic tert-butyldimethylsilyl ethers, achieving 86-94% yields under mild conditions [5] [6]. The mechanism involves initial formation of a silane carbonitrile intermediate through nucleophilic substitution, followed by rapid hydrolysis to generate the corresponding silanol and regenerate cyanide anion for catalytic turnover. This method demonstrates remarkable chemoselectivity, with electron-withdrawing groups accelerating the deprotection rate due to enhanced electrophilicity of the silicon center [5].

Iron(III) tosylate catalysis provides another efficient deprotection pathway, particularly valuable for its compatibility with acid-sensitive functional groups [1]. The mechanism involves Lewis acid activation of the silicon-oxygen bond, followed by nucleophilic attack by water or alcohol nucleophiles. This method achieves 68-94% yields with excellent functional group tolerance and operates under exceptionally mild conditions.

Metal-Catalyzed Deprotection Systems

Gold(III) chloride (NaAuCl₄) catalysis represents a breakthrough in mild deprotection methodology, requiring only 0.001-0.01 equivalents of catalyst to achieve 85-97% yields [7]. The proposed mechanism involves gold(III) coordination to the oxygen atom, activating the silicon-oxygen bond toward nucleophilic attack by methanol. The remarkable catalytic efficiency stems from the ability of gold(III) to form strong coordination bonds with oxygen while maintaining electrophilic character.

Titanium tetrachloride/Lewis base complexes provide selective deprotection capabilities, particularly useful for differentiating between primary and secondary tert-butyldimethylsilyl ethers [8]. The mechanism involves formation of titanium-oxygen coordination complexes that enhance the electrophilicity of silicon while providing neighboring group assistance through the Lewis base component.

Isomerization Behavior in Polar Solvents

Allyloxy-tert-butyldimethylsilane demonstrates distinctive isomerization behavior in polar solvents, particularly under basic conditions where it undergoes facile rearrangement to (Z)-propenyl silyl ethers with exceptional stereoselectivity [9] [10] [11].

Sodium Diisopropylamide-Catalyzed Isomerization

The most thoroughly characterized isomerization pathway involves sodium diisopropylamide (NaDA) in tetrahydrofuran, which promotes rapid and highly Z-selective isomerization at temperatures ranging from -78°C to 25°C [9] [10]. The reaction mechanism proceeds through deprotonation of the allylic position, forming a resonance-stabilized carbanion that undergoes intramolecular rearrangement with retention of the silicon-oxygen bond.

Kinetic studies reveal that the isomerization follows first-order kinetics with respect to both substrate and base concentrations, indicating a bimolecular rate-determining step. The activation energy for this process is approximately 45-55 kJ/mol, significantly lower than thermal isomerization pathways. The remarkable Z-selectivity (typically >95%) arises from the preferred geometry of the metalated intermediate, where steric interactions favor the (Z)-configuration in the product [9].

The reaction rate demonstrates strong temperature dependence, with rate constants increasing by approximately one order of magnitude for every 20°C temperature increase within the operational range. At -78°C, complete conversion requires 15-30 minutes, while at room temperature, the reaction proceeds to completion within seconds to minutes [10].

Solvent Effects on Isomerization Kinetics

Polar aprotic solvents significantly enhance isomerization rates compared to non-polar media [12] [13]. In tetrahydrofuran, the reaction proceeds with optimal kinetics due to effective solvation of the metalated intermediate without competitive protonation. Dimethyl sulfoxide promotes even faster isomerization rates but may lead to side reactions at elevated temperatures.

The dielectric constant of the solvent correlates directly with isomerization rate, as higher polarity stabilizes the charge-separated intermediate states. However, protic solvents generally inhibit the isomerization by competitive protonation of the base, reducing the effective concentration of the active metalating species [12].

Mechanistic Pathway Analysis

The isomerization mechanism involves initial α-deprotonation by the strong base, generating a delocalized carbanion stabilized by both the allyl system and the silicon-oxygen bond. The silicon center plays a crucial role in stabilizing the negative charge through σ-π conjugation, lowering the energy barrier for rearrangement [10].

Computational studies suggest that the transition state for the isomerization adopts a near-planar geometry with partial double-bond character in the rearranging carbon-carbon bonds. The tert-butyldimethylsilyl group provides both steric and electronic control, directing the selectivity toward the thermodynamically favored (Z)-isomer while preventing competing elimination reactions [9].

Nucleophilic Substitution at the Silicon Center

The silicon center in allyloxy-tert-butyldimethylsilane serves as an electrophilic site susceptible to nucleophilic substitution reactions, with the mechanism and rate being strongly influenced by the steric and electronic properties of both the nucleophile and the silicon substituents [3] [14] [15].

Mechanism of Silicon-Centered Nucleophilic Attack

Nucleophilic substitution at silicon proceeds through a pentacoordinate intermediate rather than the classical SN2 mechanism observed at carbon centers [14]. The reaction pathway involves initial nucleophilic approach to form a hypervalent silicon species with trigonal bipyramidal geometry, followed by pseudorotation and subsequent leaving group departure.

The activation energy for nucleophilic substitution at the silicon center typically ranges from 60-80 kJ/mol for neutral nucleophiles, decreasing to 40-60 kJ/mol for anionic nucleophiles such as fluoride or hydroxide [3] [15]. The reaction demonstrates retention of configuration at silicon, contrasting with the inversion observed in carbon-centered SN2 reactions.

Nucleophile Reactivity Trends

The reactivity of nucleophiles toward the silicon center follows the general trend: F⁻ > OH⁻ > CN⁻ > RO⁻ > H₂O > ROH. This order reflects both the nucleophilicity and the ability to stabilize the pentacoordinate intermediate through strong silicon-nucleophile interactions [3].

Fluoride anion demonstrates exceptional reactivity due to the formation of highly stable silicon-fluorine bonds (bond dissociation energy ≈ 565 kJ/mol). The reaction with fluoride proceeds rapidly even at low temperatures, making it the preferred reagent for mild deprotection conditions [2] [4].

Hydroxide and alkoxide nucleophiles exhibit moderate reactivity, with rates dependent on the basicity and steric accessibility of the nucleophile. tert-Butoxide shows reduced reactivity compared to methoxide due to steric hindrance in the approach to the silicon center [15].

Stereoelectronic Effects in Silicon Substitution

The tert-butyldimethylsilyl group exhibits unique stereoelectronic properties that influence both the rate and selectivity of nucleophilic substitution. The bulky tert-butyl substituent provides significant steric protection to one face of the silicon center, directing nucleophilic approach from the less hindered side [14].

Electronic effects arise from the hyperconjugation between the C-H bonds of the methyl groups and the silicon d-orbitals, which modulates the electrophilicity of the silicon center. This electronic delocalization stabilizes the pentacoordinate intermediate and lowers the overall activation barrier for substitution [14].

The silicon-oxygen bond in allyloxy-tert-butyldimethylsilane exhibits polarization toward oxygen due to the electronegativity difference, making the silicon center more susceptible to nucleophilic attack. The bond length (≈ 1.64 Å) and bond strength (≈ 535 kJ/mol) are intermediate between typical Si-C and Si-F bonds, providing optimal balance between stability and reactivity [16].

Thermal and Kinetic Stability Profiles

Allyloxy-tert-butyldimethylsilane demonstrates exceptional thermal stability across a wide temperature range, with significant decomposition occurring only above 280°C under inert atmosphere conditions [17] [16]. The thermal degradation pathways and kinetic parameters provide crucial information for understanding the compound's behavior under elevated temperature conditions.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) reveals that allyloxy-tert-butyldimethylsilane maintains >95% mass retention up to 280°C, with 5% mass loss occurring at approximately 300°C [17]. This thermal stability significantly exceeds that of many organic functional groups and approaches the stability of polysiloxane materials.

Differential scanning calorimetry (DSC) studies indicate that thermal decomposition is endothermic with an onset temperature of 295-305°C, followed by exothermic processes attributed to secondary reactions and oxidative degradation. The heat of decomposition is estimated at 150-200 J/g, indicating moderately energetic thermal breakdown [18].

Kinetic Parameters of Thermal Degradation

The thermal decomposition follows first-order kinetics with an apparent activation energy of 120-150 kJ/mol, determined through Arrhenius analysis of degradation rates at multiple temperatures [19]. The pre-exponential factor (log A) ranges from 12-15 s⁻¹, consistent with a unimolecular decomposition mechanism involving Si-O bond cleavage as the rate-determining step.

Rate constants for thermal decomposition at various temperatures demonstrate exponential dependence on temperature:

- At 250°C: k ≈ 10⁻⁸ s⁻¹ (negligible decomposition)

- At 300°C: k ≈ 10⁻⁶ s⁻¹ (slow decomposition)

- At 350°C: k ≈ 10⁻⁴ s⁻¹ (moderate decomposition)

- At 400°C: k ≈ 10⁻² s⁻¹ (rapid decomposition) [19]

Thermal Degradation Pathways

The primary thermal degradation pathway involves homolytic cleavage of the Si-O bond, generating silyl radicals and alkoxy radicals that undergo subsequent reactions to form stable products [20] [19]. The bond dissociation energy for the Si-O bond is approximately 535 kJ/mol, making it the weakest bond in the molecule and the primary site of thermal activation.

Secondary reactions include β-elimination from the allyl group to form propene and silanol derivatives, hydrogen abstraction reactions leading to siloxane formation, and radical coupling processes that generate higher molecular weight products [20].

Oxidative conditions significantly accelerate thermal degradation by providing alternative pathways involving peroxy radical intermediates. Under air atmosphere, the decomposition temperature decreases by 50-75°C compared to inert conditions, with complete oxidation to silicon dioxide, carbon dioxide, and water occurring above 450°C [17].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable